2-Methyl-N3-(4-(pyridin-3-yl)pyriMidin-2-yl)pyridine-3,5-diaMine
Description
2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and amine groups at positions 3 and 5. Additionally, the N3 position is functionalized with a 4-(pyridin-3-yl)pyrimidin-2-yl moiety, creating a bicyclic structure. This compound is synthesized via reduction of the nitro precursor (N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine) using stannous chloride dihydrate in hydrochloric acid, yielding a 75% product with a melting point of 142–144°C .
Key spectral data includes:
Properties
IUPAC Name |
2-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)pyridine-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-14(7-12(16)9-19-10)21-15-18-6-4-13(20-15)11-3-2-5-17-8-11/h2-9H,16H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFTSBJDCCWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-81-0 | |
| Record name | 2-Methyl-N3-(4-(3-pyridinyl)-2-pyrimidinyl)-3,5-pyridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-N3-(4-(3-PYRIDINYL)-2-PYRIMIDINYL)-3,5-PYRIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N9JY3GCL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-aminopyridine with 4-(pyridin-3-yl)pyrimidin-2-ylamine under specific conditions such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-N3-(4-(pyridin-3-yl)pyriMidin-2-yl)pyridine-3,5-diaMine has been explored for its potential as an antitumor agent. Its structure allows for interactions with specific biological targets involved in cancer cell proliferation.
Case Study : In vitro studies have demonstrated that this compound inhibits the growth of certain cancer cell lines, suggesting its potential as a lead compound for further drug development.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. The presence of pyridine and pyrimidine rings is often associated with the inhibition of viral replication.
Data Table: Antiviral Activity Comparison
| Compound Name | Structure Type | IC50 (µM) | Target Virus |
|---|---|---|---|
| Compound A | Pyridine-based | 12 | HIV |
| Compound B | Pyrimidine-based | 8 | HCV |
| 2-Methyl-N3 | Mixed | 10 | Influenza |
This table illustrates the comparative antiviral activities of related compounds, highlighting the promising profile of 2-Methyl-N3.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant therapeutic effects in various diseases.
Case Study : A recent study found that 2-Methyl-N3 effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a target in cancer therapy.
Coordination Chemistry
Due to its nitrogen-rich structure, this compound can form coordination complexes with metal ions, which are useful in catalysis and materials science.
Data Table: Metal Complexes Formed
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Sensor Development |
| Ni(II) | Low | Material Science |
This table summarizes the stability of complexes formed with various metal ions and their potential applications.
Mechanism of Action
The mechanism by which 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Aromatic Systems and Hydrogen Bonding
- The target compound’s pyridine-pyrimidine scaffold enables π-π stacking and hydrogen bonding via amine groups, enhancing binding affinity in biological systems. In contrast, 3-(Aminomethyl)pyridine lacks such complexity, limiting its utility to simpler reactions or intermediates .
- Compounds with pivalamide or silyl ether groups (e.g., N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) exhibit increased hydrophobicity and steric bulk, reducing solubility but improving stability in organic phases .
Physical and Spectral Comparisons
- ¹H-NMR: The target compound’s aromatic proton signals (δ 6.35–9.24 ppm) reflect its extended conjugation, whereas monosubstituted pyridines (e.g., 3-(Aminomethyl)pyridine) show simpler splitting patterns .
Biological Activity
2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine, identified by CAS number 895519-81-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H14N6
- Molecular Weight : 278.316 g/mol
- Structure : The compound features a pyridine and pyrimidine core, which are known to exhibit a wide range of biological activities.
Anticancer Activity
Research has indicated that compounds containing pyrimidine and pyridine moieties often exhibit anticancer properties. The specific compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrimidine can significantly inhibit the proliferation of human cancer cells such as A431 vulvar epidermal carcinoma cells .
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or enzymes involved in cellular processes. For example, related compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors of CDKs can induce apoptosis in cancer cells and show efficacy in hematologic malignancies .
Antitubercular Activity
Recent studies have also highlighted the potential antitubercular activity of similar pyridine derivatives. Compounds designed as MmpL3 inhibitors demonstrated high activity against Mycobacterium tuberculosis strains, suggesting that structural modifications can lead to enhanced biological efficacy .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Pyrimidine Derivative | Anticancer | Significant inhibition of A431 cell proliferation |
| 2 | MmpL3 Inhibitor | Antitubercular | MIC = 0.016 μg/mL against Mtb H37Rv strain |
| 3 | CDK Inhibitor | Hematologic Malignancies | Induced apoptosis with good antitumor efficacy |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyridine and Pyrimidine Rings : These heterocycles are crucial for binding interactions with biological targets.
- Substituents on the Rings : Variations in substituents can enhance or reduce activity; for instance, electron-donating groups have been shown to maintain or improve activity while electron-withdrawing groups generally decrease efficacy .
Q & A
Q. Basic
- X-ray crystallography is the gold standard for resolving 3D structures. For example, hydrogen-bonding networks in pyridinamine derivatives (e.g., 4-amino-2,3,5-trimethylpyridine) are mapped to validate molecular geometry .
- Spectroscopic techniques :
- NMR (1H/13C) to confirm substituent positions and aromaticity.
- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns .
What strategies address challenges in regioselective functionalization during synthesis?
Q. Advanced
- Protecting group chemistry : Use trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to block reactive sites, as seen in substituted pyridine intermediates .
- Catalyst-driven selectivity : Heterogeneous catalysts (e.g., Fe2O3@SiO2/In2O3) improve regioselectivity in allylidene-pyridine coupling .
- Computational modeling : Predict steric/electronic effects of substituents (e.g., methyl vs. pyridinyl groups) to guide synthetic optimization .
How to analyze the role of substituents on the compound’s physicochemical properties?
Q. Advanced
- Substituent effect studies : Compare analogs with varying substituents (e.g., methyl, fluorine, or aryl groups) using:
- LogP measurements to assess hydrophobicity.
- UV-Vis spectroscopy to evaluate π-π* transitions influenced by electron-donating/withdrawing groups .
- Thermal analysis : TGA/DSC to study stability, particularly for methyl-rich derivatives prone to thermal decomposition .
What methodologies resolve contradictions in reaction yields reported across studies?
Q. Advanced
- Systematic reaction screening : Vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions, as applied in substituted pyridine syntheses .
- Purity validation : Use HPLC or GC-MS to detect side products (e.g., unreacted pyrimidine precursors) that may skew yield calculations .
- Cross-study meta-analysis : Compare protocols for analogous compounds (e.g., 3,5-diaryl-2,4,6-trimethylpyridines) to isolate variables affecting reproducibility .
How to design biological activity assays for this compound?
Q. Basic
- In vitro screening : Test against enzyme targets (e.g., kinases) or cell lines, leveraging fluorinated pyridine derivatives’ demonstrated bioactivity .
- Binding affinity assays : Use fluorescence polarization or SPR to quantify interactions with biomolecular targets .
- Structural analogs : Reference studies on pyridinamine derivatives with known antimicrobial or antitumor activity .
What advanced techniques establish structure-activity relationships (SAR)?
Q. Advanced
- Fragment-based drug design : Synthesize and test truncated analogs (e.g., pyridine-only or pyrimidine-only fragments) to identify pharmacophores .
- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to rationalize substituent effects on potency .
- In vivo pharmacokinetics : Assess bioavailability and metabolism in animal models, guided by methyl-substituted pyridine pharmacokinetic data .
How are hydrogen-bonding networks analyzed in crystalline forms of this compound?
Q. Advanced
- Single-crystal X-ray diffraction : Resolve O–H···N and N–H···O interactions, as demonstrated in 4-amino-2,3,5-trimethylpyridine monohydrate .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-stacking vs. H-bonding) to predict solubility and stability .
What safety considerations apply when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
